There are two main reasons why information on the research applications of 3-chloro-N-methylbenzamide might be limited:
Given the structural similarity of 3-chloro-N-methylbenzamide to other known bioactive molecules, future research areas could include:
Here are some suggestions for finding more information on 3-chloro-N-methylbenzamide:
3-Chloro-N-methylbenzamide is an organic compound with the molecular formula . It features a benzamide structure where a chlorine atom is substituted at the meta position relative to the amide group, and a methyl group is attached to the nitrogen atom. This compound is recognized for its potential applications in various chemical syntheses and biological activities.
Several synthesis methods for 3-chloro-N-methylbenzamide have been documented:
3-Chloro-N-methylbenzamide serves multiple purposes in various fields:
Interaction studies involving 3-chloro-N-methylbenzamide have focused on its reactivity with biological targets. Research has shown that it interacts with various enzymes and receptors, which may contribute to its biological activities. Studies have also explored its metabolism and stability when introduced into biological systems, revealing insights into how it could be utilized effectively as a therapeutic agent .
Several compounds share structural similarities with 3-chloro-N-methylbenzamide. Here are some notable examples:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| N-Methylbenzamide | Lacks chlorine substituent | |
| 2-Amino-3-chloro-N-methylbenzamide | Contains an amino group at the ortho position | |
| 4-Chloro-N-methylbenzamide | Chlorine substituent at para position |
The unique positioning of the chlorine atom at the meta position relative to the amide group distinguishes 3-chloro-N-methylbenzamide from similar compounds. This specific substitution pattern influences its reactivity and biological activity, making it a compound of interest in both synthetic and medicinal chemistry contexts.
Corrosive;Irritant